molecular formula C9H9BrClNO B1527522 N-(3-bromobenzyl)-2-chloroacetamide CAS No. 1248101-76-9

N-(3-bromobenzyl)-2-chloroacetamide

Cat. No.: B1527522
CAS No.: 1248101-76-9
M. Wt: 262.53 g/mol
InChI Key: GLHTYACKZPPLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-2-chloroacetamide is a chemical compound characterized by its bromobenzyl and chloroacetamide functional groups

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzylamine: The synthesis begins with the bromination of benzylamine to form 3-bromobenzylamine.

  • Chloroacetylation: The 3-bromobenzylamine is then reacted with chloroacetyl chloride to produce this compound.

Industrial Production Methods:

  • Batch Process: This involves the stepwise addition of reagents under controlled conditions to ensure the purity and yield of the final product.

  • Continuous Flow Process: This method is used for large-scale production, where reagents are continuously fed into a reactor, and the product is continuously collected.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and aldehydes.

  • Reduction Products: Primary amines.

  • Substitution Products: Iodides or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-bromobenzyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-2-chloroacetamide: Similar structure but with a different position of the chlorine atom on the benzyl ring.

  • N-(3-bromobenzyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine on the acetamide group.

Uniqueness: N-(3-bromobenzyl)-2-chloroacetamide is unique due to its specific combination of bromobenzyl and chloroacetamide groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHTYACKZPPLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromobenzyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromobenzyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromobenzyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromobenzyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromobenzyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromobenzyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.